molecular formula C11H19N3 B009790 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine CAS No. 106243-45-2

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine

Cat. No.: B009790
CAS No.: 106243-45-2
M. Wt: 193.29 g/mol
InChI Key: UOLJPPVDJCZFGD-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(propan-2-yl)piperidine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole products.

Scientific Research Applications

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-5-yl)piperidine
  • 1-(Propan-2-yl)piperidine
  • 4-(1H-Imidazol-5-yl)-1-methylpiperidine

Uniqueness

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is unique due to the presence of both an imidazole and a piperidine ring, which imparts distinct chemical properties. The isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

4-(1H-imidazol-5-yl)-1-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9(2)14-5-3-10(4-6-14)11-7-12-8-13-11/h7-10H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLJPPVDJCZFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547850
Record name 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106243-45-2
Record name 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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